
(3-(Trimethylsilyloxy)phenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Trimethylsilyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound is particularly valued for its ability to facilitate various chemical transformations, making it a versatile tool in the chemist’s toolkit.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3-(trimethylsilyloxy)phenyl)zinc bromide typically involves the reaction of 3-(trimethylsilyloxy)phenyl bromide with zinc in the presence of THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3−(trimethylsilyloxy)phenyl bromide+Zn→3−(trimethylsilyloxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Trimethylsilyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, along with ligands to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(trimethylsilyloxy)phenyl)zinc bromide is used for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of various molecular architectures.
Biology and Medicine
While direct applications in biology and medicine are less common, the compounds synthesized using this compound can have significant biological and medicinal properties. For instance, it can be used in the synthesis of pharmaceutical intermediates.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role in facilitating efficient and selective chemical transformations is highly valued.
Mécanisme D'action
The mechanism by which (3-(trimethylsilyloxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and cross-coupling, by transferring the phenyl group to the target molecule. The presence of the trimethylsilyloxy group enhances the stability and reactivity of the organozinc compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc Bromide: Lacks the trimethylsilyloxy group, making it less stable and reactive.
(3-Methoxyphenyl)zinc Bromide: Similar in structure but with a methoxy group instead of a trimethylsilyloxy group, leading to different reactivity and stability.
Uniqueness
The presence of the trimethylsilyloxy group in (3-(trimethylsilyloxy)phenyl)zinc bromide provides unique stability and reactivity characteristics. This makes it more versatile and efficient in various chemical transformations compared to its analogs.
Propriétés
Formule moléculaire |
C9H13BrOSiZn |
|---|---|
Poids moléculaire |
310.6 g/mol |
Nom IUPAC |
bromozinc(1+);trimethyl(phenoxy)silane |
InChI |
InChI=1S/C9H13OSi.BrH.Zn/c1-11(2,3)10-9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
VAMOHHDICSVWFH-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)OC1=CC=C[C-]=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


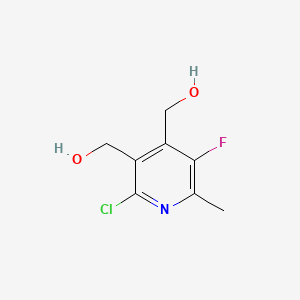
![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
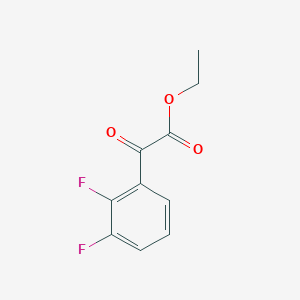
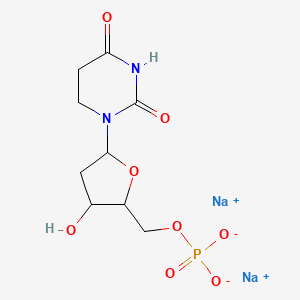
![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)

![7-Methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B14887950.png)
![(3aR,6aS)-5-Benzyl-3-(3,4-dimethoxy-phenyl)-3a,6a-dihydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B14887951.png)
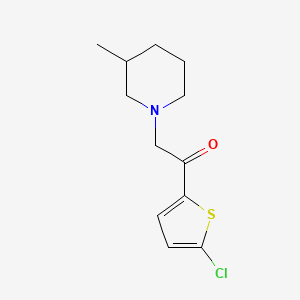

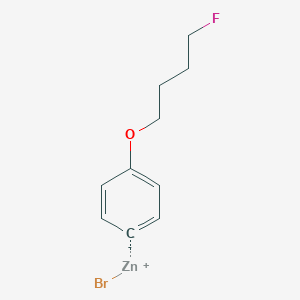
![5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)
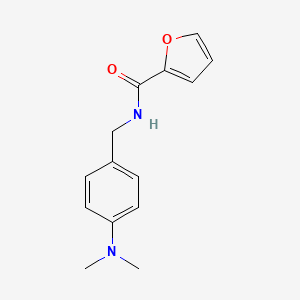
![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)
